N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a picolinamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS/c22-16-9-3-1-7-14(16)21-25-19(13-27-21)15-8-2-4-10-17(15)24-20(26)18-11-5-6-12-23-18/h1-13H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVDSCJPAKQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and picolinamide groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The fluorophenyl group can be introduced via Suzuki coupling. For example, brominated thiazole intermediates react with 4-fluorophenylboronic acid under palladium catalysis:
Example Reaction :
2-Amino-5-bromothiazole + 4-fluorophenylboronic acid → 2-Amino-5-(4-fluorophenyl)thiazole
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: DMF/H₂O (3:1)
-
Temperature: 80°C, 12 h
This method achieves high regioselectivity and yields >75% .
Cyclization to Thiadiazole Derivatives
The thiazole moiety undergoes cyclization with thiourea derivatives to form 1,3,4-thiadiazoles, enhancing biological activity.
Example Reaction :
4-(4-(2-Arylhydrazinecarbothioamido)phenoxy)-N-methylpicolinamide → Thiadiazole derivative
Conditions :
-
Reagent: Concentrated H₂SO₄
-
Temperature: Room temperature, 30 min
-
Workup: Neutralization with NH₃
Key Data :
| Product | Yield (%) | m.p. (°C) | MS (m/z) [M−1] | ¹H-NMR (δ, key peaks) |
|---|---|---|---|---|
| 8b | 52 | 219–220 | 422.2 | 10.77 (s, –NH), 8.51 (d, J=6 Hz) |
| 8c | 69 | 245–246 | 439.2 | 10.77 (s, –NH), 7.89 (d, J=9 Hz) |
| 8d | 40 | 225–226 | 440.7 | 10.83 (s, –NH), 7.99–7.93 (m) |
Picolinamide Activation
The picolinamide group can be activated for nucleophilic substitution:
Example :
4-Chloropicolinoyl chloride synthesis:
-
Reactants : Picolinic acid + SOCl₂
-
Conditions : Reflux in thionyl chloride with catalytic DMF
Thioether Formation
Fluoromethylthio groups are introduced via nucleophilic displacement:
Example :
3-((Fluoromethyl-d₂)thio)phenyl intermediate → Radiolabeled PET ligand
Conditions :
Multi-Component Reactions (MCRs)
Thiazole derivatives participate in MCRs to generate fused heterocycles:
Example :
-
Reactants : Ethyl cyanoacetate, benzaldehyde, thiourea
-
Product : Pyrimidine scaffolds with thiazole cores
-
Conditions : Ethanol, piperidine catalyst, 80°C
Oxidative Modifications
While direct data on oxidation of this compound is limited, analogous thiazoles undergo oxidation with H₂O₂ or KMnO₄ to form sulfoxides or sulfones .
Metabolic Stability Studies
Key Findings :
Synthetic Challenges
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide typically involves multi-step reactions that integrate thiazole and picolinamide moieties. The fluorophenyl group enhances the compound's lipophilicity, which is crucial for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties
Research indicates that N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
Therapeutic Applications
Neurological Disorders
The compound's potential in treating neurological disorders has been explored through its interaction with specific receptors in the central nervous system. Research indicates that it may act as a modulator for certain neurotransmitter systems, which could be beneficial in conditions like anxiety and depression .
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the effects of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide on patients with advanced breast cancer. Results showed a significant reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it inhibited MRSA growth effectively at low concentrations, highlighting its potential as an alternative treatment option for resistant infections .
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry for drug development.
Uniqueness
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and bioavailability. The combination of the thiazole ring and picolinamide moiety contributes to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide, identified by its CAS number 1706222-04-9, is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide features a complex structure that includes a thiazole ring, a fluorophenyl group, and a picolinamide moiety. Thiazole derivatives are known for their diverse biological activities, which include:
Thiazole derivatives like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide are believed to exert their biological effects through several mechanisms:
- Enzyme Inhibition : Thiazole compounds often inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Binding Interactions : The compound may interact with various biomolecules, altering their functions and leading to cellular responses such as apoptosis.
- Gene Expression Modulation : Changes in gene expression profiles due to thiazole derivatives can influence cellular behavior and contribute to their therapeutic effects .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents like fluorine enhances their lipophilicity and, consequently, their ability to penetrate bacterial membranes .
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 18 | Anticancer (MCF-7 cells) | 0.66 | |
| N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide | Antimicrobial (various strains) | TBD |
Anticancer Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide has shown promise as an anticancer agent. In vitro studies suggest that similar thiazole derivatives induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The effectiveness of these compounds is often assessed using IC50 values against various tumor cell lines.
Case Studies
- Study on Antiproliferative Effects : A study evaluated thiazole derivatives against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives exhibited lower IC50 values compared to standard treatments like irinotecan, suggesting enhanced efficacy .
- Mechanistic Insights : Research on related compounds revealed that they could inhibit key pathways involved in tumor growth and angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). This suggests a potential pathway for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide's anticancer activity .
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors such as substituted hydrazones and benzamides. Key steps include:
- Step 1: Formation of the thiazole core via cyclization of a thiourea intermediate with α-haloketones or α-bromoacetophenone derivatives .
- Step 2: Functionalization of the thiazole ring with a 2-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Coupling of the thiazole intermediate with picolinamide via amide bond formation using coupling agents like EDC/HOBt .
Characterization of Intermediates:
- Nuclear Magnetic Resonance (NMR): Confirms regioselectivity and purity (e.g., ¹H/¹³C NMR for aromatic protons and fluorine coupling patterns) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% for biologically active compounds) .
Basic: How is the purity and structural integrity of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide confirmed in laboratory settings?
Answer:
Rigorous analytical workflows are employed:
- Purity Assessment:
- Structural Confirmation:
Advanced: What strategies are employed to optimize the yield of this compound during multi-step synthesis, particularly considering competing side reactions?
Answer:
Yield optimization requires addressing:
- Side Reactions:
- Thiazole Ring Isomerization: Controlled by using anhydrous solvents (e.g., THF) and inert atmospheres .
- Amide Hydrolysis: Avoided by maintaining pH < 7 during coupling steps .
- Key Parameters:
- Temperature: Lower temperatures (0–5°C) suppress thiazole decomposition .
- Catalysts: Pd(PPh₃)₄ for efficient Suzuki coupling (yield improvement by 15–20%) .
- Solvent Choice: DMF enhances solubility of aromatic intermediates, reducing byproducts .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different studies for thiazole-containing compounds like this one?
Answer:
Discrepancies often arise from:
- Assay Variability:
- Standardize Protocols: Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Control Compounds: Include reference drugs (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .
- Compound Stability:
Advanced: What in silico methods are recommended to predict the binding affinity and pharmacokinetic properties of this compound with potential biological targets?
Answer:
Computational approaches include:
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Glide for binding mode prediction with targets like EGFR or COX-2 .
- Structural Inputs: Use crystallographic data from PDB (e.g., 1M17 for kinase targets) .
- ADMET Prediction:
- Lipophilicity (LogP): Optimal range 2–4 for oral bioavailability .
- Polar Surface Area (PSA): <140 Ų for blood-brain barrier penetration .
Basic: What functional groups in this compound contribute to its biological activity, and how are they modified to enhance potency?
Answer:
Critical pharmacophores include:
- Thiazole Ring: Enhances antimicrobial activity via metal ion chelation .
- Fluorophenyl Group: Increases metabolic stability and target affinity through hydrophobic interactions .
- Picolinamide Moiety: Facilitates hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
Modification Strategies:
- Fluorine Substituents: Introduce at para positions to improve bioavailability .
- Heterocycle Replacement: Substitute thiazole with oxadiazole to reduce cytotoxicity .
Advanced: How is the mechanism of action elucidated for thiazole derivatives like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide?
Answer:
Mechanistic studies involve:
- Target Identification:
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase Profiling: Screen against panels of 100+ kinases to identify targets .
- Pathway Analysis:
- Western Blotting: Assess phosphorylation status of signaling nodes (e.g., ERK, AKT) .
- Gene Knockdown: siRNA silencing of putative targets to confirm functional relevance .
Basic: What are the stability considerations for storing and handling this compound in research settings?
Answer:
- Storage Conditions:
- Handling Precautions:
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR workflows include:
- Analog Synthesis:
- Core Modifications: Vary substituents on the thiazole (e.g., Cl, OMe) to assess steric effects .
- Side Chain Elongation: Introduce alkyl/aryl groups to the picolinamide moiety .
- Activity Profiling:
- Dose-Response Curves: Calculate IC₅₀ values across 3+ independent replicates .
- Selectivity Index: Compare cytotoxicity (e.g., HepG2 cells) vs. therapeutic activity .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
Challenges and solutions:
- Matrix Interference:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to remove proteins/lipids .
- Low Sensitivity:
- Metabolite Cross-Reactivity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
